molecular formula C14H22O2 B079477 4-tert-Octylresorcinol CAS No. 28122-52-3

4-tert-Octylresorcinol

Cat. No. B079477
CAS RN: 28122-52-3
M. Wt: 222.32 g/mol
InChI Key: YQOJNENEFSZINP-UHFFFAOYSA-N
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Description

4-tert-Octylresorcinol (CAS: 28122-52-3) is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol . It is also known by other names such as 4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol and p-tert-Octylresorcinol .


Molecular Structure Analysis

The IUPAC name for 4-tert-Octylresorcinol is 4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol . The InChI string is InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3 and the canonical SMILES string is CC©©CC©©C1=C(C=C(C=C1)O)O .


Physical And Chemical Properties Analysis

4-tert-Octylresorcinol has a molecular weight of 222.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 3 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

4-tert-Octylresorcinol can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash with plenty of water .

Future Directions

While specific future directions for 4-tert-Octylresorcinol are not detailed in the available resources, it’s worth noting that the field of chemistry continues to evolve with the development of new methodologies and technologies. The understanding and manipulation of oxidation states in organic molecules remain pivotal to the conversion of functional groups and the synthesis of new structural motifs .

properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOJNENEFSZINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277762
Record name 4-tert-Octylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Octylresorcinol

CAS RN

28122-52-3
Record name 28122-52-3
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Record name 4-tert-Octylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Octylresorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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